molecular formula C14H17N B1581737 Cyclohexylphenylacetonitrile CAS No. 3893-23-0

Cyclohexylphenylacetonitrile

Cat. No. B1581737
CAS RN: 3893-23-0
M. Wt: 199.29 g/mol
InChI Key: IZSWBXTYTALSOZ-UHFFFAOYSA-N
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Description

Cyclohexylphenylacetonitrile is a chemical compound with the linear formula C14H17N . It has a molecular weight of 199.298 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of Cyclohexylphenylacetonitrile involves several steps. The process starts with benzyl cyanide and sodium in anhydrous ammonia. After the solution turns from blue to gray, dry sulfur-free toluene and anhydrous ether are added while the ammonia evaporates. Bromocyclohexane is then added to the warm solution and the reaction mixture is refluxed for 2 hours .


Molecular Structure Analysis

The molecular structure of Cyclohexylphenylacetonitrile is represented by the formula C14H17N . This indicates that the molecule consists of 14 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

Cyclohexylphenylacetonitrile has a melting point of 49-55 °C and a boiling point of 137-140°C at 3mm . Its density is roughly estimated to be 1.0267 and it has a refractive index of approximately 1.5961 .

Scientific Research Applications

Photoelectrochemical Oxidations

Cyclohexene, closely related to cyclohexylphenylacetonitrile, has been utilized as an organic probe in semiconductor-photocatalyzed oxidations, particularly in the oxidation of bromide in acetonitrile. This research demonstrates the role of cyclohexene in elucidating the mechanism of semiconductor-mediated photoelectrochemical reactions (Fox & Pettit, 1985).

Condensation Reactions

Cyclohexanone, a compound similar to cyclohexylphenylacetonitrile, has been used in condensation reactions with arylaldehydes in water. These reactions occur with excellent yields and are significant in the context of organic synthesis (Fringuelli et al., 1994).

Stoichiometric Condensation

Research related to the stoichiometric condensation of substituted phenylacetonitriles with dibasic carboxylic anhydrides, leading to the formation of cyano-keto-acids, sheds light on the potential applications of similar compounds like cyclohexylphenylacetonitrile in synthesizing biologically active cyclohexanediones (Miikkulainen et al., 2006).

Synthesis Processes

Non-Aqueous Emulsions

In a novel non-aqueous emulsion system using cyclohexane and acetonitrile, cyclohexylphenylacetonitrile may find applications similar to those of cyclohexane in stabilizing the system for various polymerizations and polycondensations, as demonstrated by Müller et al. (Müller et al., 2006).

Epoxidation Catalysts

Cyclohexene's role in the titanium(IV)-catalyzed epoxidation process in acetonitrile highlights potential applications for cyclohexylphenylacetonitrile in similar catalytic processes, which are significant in organic synthesis (Ingold et al., 1997).

Safety And Hazards

Cyclohexylphenylacetonitrile is classified as Acute toxicity, Oral (Category 3), H301, and Serious eye damage (Category 1), H318 . It is toxic if swallowed and causes serious eye damage . Safety measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

2-cyclohexyl-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSWBXTYTALSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801304150
Record name α-Cyclohexylbenzeneacetonitrile
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Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexylphenylacetonitrile

CAS RN

3893-23-0
Record name α-Cyclohexylbenzeneacetonitrile
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Record name Cyclohexylphenylacetonitrile
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Record name 3893-23-0
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Record name α-Cyclohexylbenzeneacetonitrile
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Record name Cyclohexylphenylacetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
MS Kharasch, G Sosnovsky - Tetrahedron, 1958 - Elsevier
… Under similar conditions, cyclohexylphenylacetonitrile (V) gave only cyclohexyl phenyl … on the procedure of Hancock and Cope2 for the preparation of cyclohexylphenylacetonitrile. …
Number of citations: 59 www.sciencedirect.com
EM Hancock, AC Cope - Organic Syntheses, 2003 - Wiley Online Library
Abstract α‐Cyclohexylphenylacetonitrile reactant: 41 g.(0.35 mole) of benzyl cyanide product: α‐cyclohexylphenylacetonitrile
Number of citations: 12 onlinelibrary.wiley.com
S NOGUCHI, S KISHIMOTO, I MINAMIDA… - Chemical and …, 1971 - jstage.jst.go.jp
… The synthesis of I was accomplished by the procedures as shown in Chart 1, starting with, 4—cyclohexylphenylacetonitrile (III). III was chlorinated directly with chlorine in carbon …
Number of citations: 30 www.jstage.jst.go.jp
E de Hoffmann, J Schmit, J Charette - The Journal of Organic …, 1970 - ACS Publications
The kinetics of the action of diethylamine with 2-phenyl-2-cyclohexyl-4, 5-dibromovaleronitrile in butyl alcohol as a solvent has been studied by use of conventional methods. This …
Number of citations: 0 pubs.acs.org
RA Cutler, AR Surrey, JB Cloke - Journal of the American …, 1949 - ACS Publications
The object of the present investigation was the preparation of a variety of a-(4-quinolyl)-phenyl-acetonitriles and products derived therefrom to make them available for pharmacological …
Number of citations: 11 pubs.acs.org
FG Bordwell, MJ Bausch, JP Cheng… - The Journal of …, 1990 - ACS Publications
… A 5 and 6 kcal/mol lowering of the BDE of the acidic CH bond caused by replacing the cyclohexyl group in -cyclohexylphenylacetonitrile by aN-morpholinyl or A'-piperidinyl groups, …
Number of citations: 21 pubs.acs.org
WB Wheatley, WF Minor, WM Byrd… - The Journal of …, 1954 - ACS Publications
… The repeated recrystallization requiredto purify the product entailed such a loss that preparation of this amide by hydrolysis of the nitrile (obtained from cyclohexylphenylacetonitrile and /…
Number of citations: 7 pubs.acs.org
S NOGUCHI, S KISHIMOTO, I MINAMIDA… - Chemical and …, 1974 - jstage.jst.go.jp
… to the cue described for 3-chloro-4—cyclohexylphenylacetonitrile (2). To a stirred, ice—cooled mixture of 39.8 g of 4—cyclohexylphenylacetonitrile and 32.4 g of F 3013 in 100 m1 of CC]…
Number of citations: 20 www.jstage.jst.go.jp
AW Ruddy, HW Bishop - Journal of the American Chemical …, 1952 - ACS Publications
The N-methyl-2-and 4-piperidylethyl chlorides and N-methyl-4-piperidylpropyl chloride condensed with the nitriles in good yield, but no basic nitriles were obtained from a reaction with …
Number of citations: 1 pubs.acs.org
FME Abdelmegeid - 1964 - search.proquest.com
… Ba-Methyl-a-cyclohexylphenylacetonitrile was found to be very highly hindered toward the reaction with phenyllithium and o-biphenyllithium. No product was formed and the starting …
Number of citations: 0 search.proquest.com

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